kys05047
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Overview
Description
kys05047: is a complex organic compound with the molecular formula C₃₉H₄₅N₅O₃ and a molecular weight of 631.81 g/mol This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kys05047 typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Functional Groups: The benzylamino and phenylanilino groups are introduced through nucleophilic substitution reactions, where suitable benzyl and phenyl derivatives react with the quinazoline core.
Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
kys05047 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
kys05047 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of kys05047 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to interact with cellular receptors can modulate signal transduction processes, leading to changes in cellular functions.
Comparison with Similar Compounds
kys05047 can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy. Unlike this compound, erlotinib specifically targets the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications to erlotinib. It also targets EGFR but has a different binding affinity and pharmacokinetic profile.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors. It is used in the treatment of breast cancer and has a distinct mechanism of action compared to this compound.
Properties
CAS No. |
839672-57-0 |
---|---|
Molecular Formula |
C39H45N5O3 |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate |
InChI |
InChI=1S/C39H45N5O3/c1-39(2,3)47-38(46)40-25-13-6-14-26-44-35(27-36(45)41-28-29-15-7-4-8-16-29)33-19-11-12-20-34(33)43-37(44)42-32-23-21-31(22-24-32)30-17-9-5-10-18-30/h4-5,7-12,15-24,35H,6,13-14,25-28H2,1-3H3,(H,40,46)(H,41,45)(H,42,43) |
InChI Key |
IOVUWPHJDGHLAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN1C(C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5 |
Synonyms |
4-(benzylcarbamoylmethyl)-2-(biphenyl-4-ylamino)-3-(5-tert-butyloxycarbamoyl-1-pentyl)-3,4-dihydroquinazoline KYS05047 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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